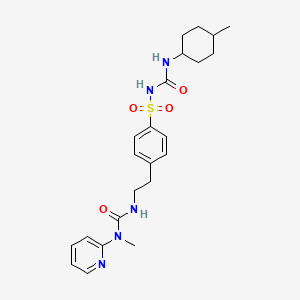![molecular formula C20H30Br2N2 B1194966 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide CAS No. 6266-40-6](/img/structure/B1194966.png)
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is a chemical compound known for its role as an inhibitor of human erythrocyte acetylcholinesterase (AChE) . This compound is characterized by its molecular formula C20H30Br2N2 and a molecular weight of 458.27 g/mol . It is primarily used in scientific research, particularly in the fields of neuroscience and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide typically involves the reaction of decamethylene dibromide with pyridine under controlled conditions. The reaction proceeds as follows:
Reactants: Decamethylene dibromide and pyridine.
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Procedure: The decamethylene dibromide is added to a solution of pyridine in the solvent, and the mixture is heated under reflux for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of decamethylene dibromide and pyridine.
Optimized Conditions: Industrial reactors with precise temperature and pressure control to ensure high yield and purity.
Purification: Advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products:
Substitution Products: Formation of pyridinium salts with different substituents.
Oxidation Products: Formation of oxidized derivatives of the pyridinium ring.
Wissenschaftliche Forschungsanwendungen
1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is extensively used in scientific research, particularly in:
Neuroscience: As an acetylcholinesterase inhibitor, it is used to study the enzyme’s role in neurotransmission and neurodegenerative diseases.
Biochemistry: It serves as a tool to investigate enzyme kinetics and inhibition mechanisms.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Decamethylenebis[pyridinium bromide]
- Pyridinium, 1,1’-decamethylenedi-, dibromide
- 1,10-Bis(pyridinium)decane dibromide
Uniqueness: 1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide is unique due to its specific structure that allows it to effectively inhibit acetylcholinesterase. Compared to similar compounds, it has a higher affinity for the enzyme and greater stability under physiological conditions.
Eigenschaften
CAS-Nummer |
6266-40-6 |
|---|---|
Molekularformel |
C20H30Br2N2 |
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XZZPVHYTBRRMNM-UHFFFAOYSA-L |
SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Synonyme |
1,10-bis(pyridinium)decane 1,10-bis(pyridinium)decane dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


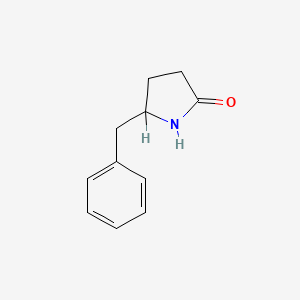

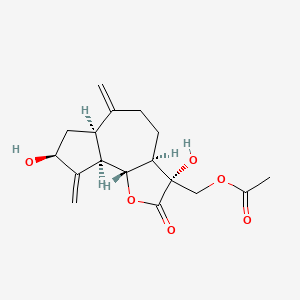

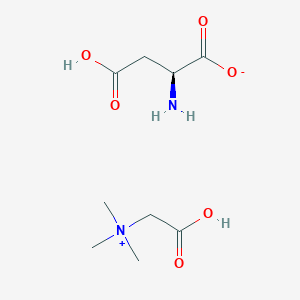
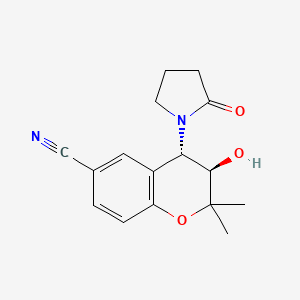
![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)
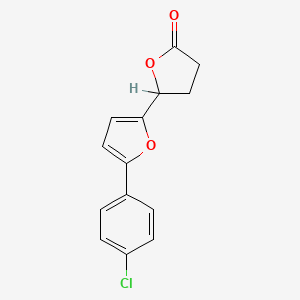
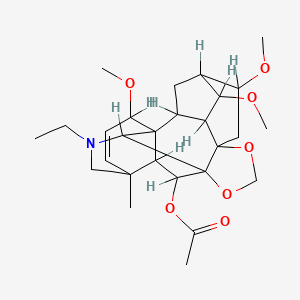

![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
